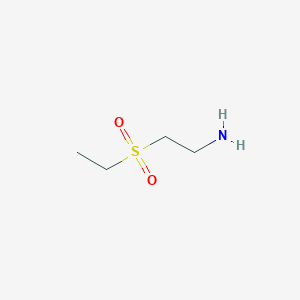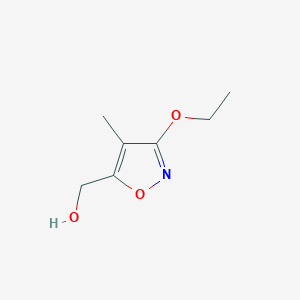
2-(Ethylsulfonyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfonyl)ethanamine is a useful research compound. Its molecular formula is C4H11NO2S and its molecular weight is 137.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Applications
Research by Read and Black (2004) presents a method for analyzing β-lyase metabolites of sulfur mustard in human urine, indicating its utility in toxicology and forensic analysis. This method uses liquid chromatography-positive ion electrospray-tandem mass spectrometry, highlighting the compound's role in detecting sulfur mustard exposure Analysis of β-Lyase Metabolites of Sulfur Mustard in Urine by Electrospray Liquid Chromatography-Tandem Mass Spectrometry.
Organic Synthesis
Wang et al. (2015) developed a rhodium-catalyzed hydrosilylation of N-sulfonyl-1,2,3-triazoles, leading to diverse compounds, including 2-(Ethylsulfonyl)ethanamine derivatives. This process underscores the compound's relevance in synthesizing indole and arylethylamine derivatives, demonstrating its versatility in organic synthesis Rhodium‐Catalyzed Hydrosilylation Reaction of N‐Sulfonyl‐1,2,3‐triazoles with Triphenylsilane: Access to Diverse Compounds.
Coordination Chemistry
Li, Bu, and Zhang (2004) reported on lanthanide coordination polymers with 1,2-bis(ethylsulfinyl)ethane, showcasing the structural diversity and stereochemistry influenced by counteranions. This research illustrates the compound's application in developing new materials with potential optical properties Novel lanthanide coordination polymers with a flexible disulfoxide ligand, 1,2-bis(ethylsulfinyl)ethane: structures, stereochemistry, and the influences of counteranions on the framework formations.
Materials Science
Wu et al. (2003) synthesized water-soluble RuII acetylacetonato–sulfoxide complexes, including derivatives of this compound, evaluating their potential in inhibiting human breast cancer cells. This highlights the compound's relevance in medicinal chemistry and materials science, particularly in developing anticancer agents Ruthenium(II) acetylacetonato-sulfoxide complexes.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-ethylsulfonylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCWLZFPCMLCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-82-8 |
Source


|
| Record name | 2-(ethanesulfonyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)

